molecular formula C15H21ClN2O B4992776 N-(2-chlorophenyl)-N'-cyclooctylurea

N-(2-chlorophenyl)-N'-cyclooctylurea

Cat. No.: B4992776
M. Wt: 280.79 g/mol
InChI Key: JGFUXOGRZSPFDX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-cyclooctylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 2-chlorophenyl group and a cyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-cyclooctylurea typically involves the reaction of 2-chloroaniline with cyclooctyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of cyclooctyl isocyanate from cyclooctylamine and phosgene.

    Step 2: Reaction of 2-chloroaniline with cyclooctyl isocyanate to form N-(2-chlorophenyl)-N’-cyclooctylurea.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-N’-cyclooctylurea may involve large-scale synthesis using similar reaction pathways. The process is scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-cyclooctylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-cyclooctylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    N-(2-chlorophenyl)-N’-phenylurea: Contains a phenyl group instead of a cyclooctyl group.

    N-(2-chlorophenyl)-N’-methylurea: Features a methyl group in place of the cyclooctyl group.

Uniqueness

N-(2-chlorophenyl)-N’-cyclooctylurea is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-13-10-6-7-11-14(13)18-15(19)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFUXOGRZSPFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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